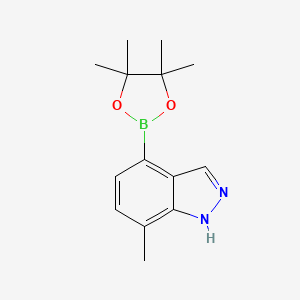![molecular formula C26H21N3O3S B2713512 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide CAS No. 902555-93-5](/img/structure/B2713512.png)
2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C26H21N3O3S and a molecular weight of 455.53.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures including benzyl, acetamide, and thiazole derivatives have been synthesized and investigated for their potential biological activities. These compounds are often explored for their antimicrobial, antitumor, anti-inflammatory, and analgesic properties. For example, studies have shown that certain synthesized compounds bearing acetamide groups exhibit promising antitumor activity against various cell lines, indicating potential applications in cancer therapy (Albratty et al., 2017). Similarly, acetamides derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have shown anti-inflammatory and analgesic activities, suggesting their use in managing pain and inflammation (Mazzone et al., 1987).
Synthetic Pathways
The synthesis of complex organic compounds, including those containing acetamide, thiazole, and benzyl groups, involves multi-step reactions that may include cyclization, acylation, and condensation processes. These synthetic routes are crucial for creating compounds with potential pharmaceutical applications. For instance, the formation of oxygen-bridged heterocycles through Hantzsch synthesis demonstrates the synthetic complexity and potential for creating novel therapeutic agents (Svetlik et al., 1988).
Potential Therapeutic Applications
The overarching goal of synthesizing complex organic compounds like "2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide" is often to discover new drugs with potent biological activities. These activities might include antimicrobial, antitumor, anti-inflammatory, and analgesic effects, which are critical areas in pharmaceutical research. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and shown to possess significant antimicrobial and cytotoxic activities (Noolvi et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-17-11-13-19(14-12-17)27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)15-18-7-3-2-4-8-18/h2-4,7-8,11-14,20-21,23-24H,5-6,9-10,15-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVQHMGJOMFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)
![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2713444.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
